![molecular formula C32H50O13 B2683838 methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate CAS No. 41679-97-4](/img/structure/B2683838.png)
methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Methyl morroniside is an iridoid glycoside extracted from the fruit of Cornus officinalis, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its potential therapeutic properties and its role in various biological processes.
Wirkmechanismus
Target of Action
7-O-Methyl morroniside, an iridoid glycoside extracted from Cornus officinalis fructus , has been found to exhibit anti-inflammatory activity . The primary targets of 7-O-Methyl morroniside are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) . These enzymes play crucial roles in the progression of neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
7-O-Methyl morroniside interacts with its targets, AChE, BChE, and BACE1, in a specific manner. It has been found to inhibit AChE and BChE, which are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . In the case of BACE1, 7-O-Methyl morroniside shows noncompetitive type inhibitory effects . By inhibiting these enzymes, 7-O-Methyl morroniside can potentially alleviate the symptoms of neurodegenerative disorders.
Biochemical Pathways
7-O-Methyl morroniside affects several biochemical pathways. It activates the nuclear factor erythroid 2-related factor 2/antioxidant response elements (Nrf2/ARE) signaling pathway, which increases the antioxidant capacity of cells . This leads to a decrease in reactive oxygen species (ROS) levels, thereby reducing oxidative stress . Furthermore, 7-O-Methyl morroniside inhibits abnormal lipid metabolism, which is a factor in the development of neurodegenerative disorders .
Pharmacokinetics
It is known that the compound is a light gray powder and has a molecular weight of 420.41 . It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More research is needed to fully understand the pharmacokinetic properties of 7-O-Methyl morroniside.
Result of Action
The molecular and cellular effects of 7-O-Methyl morroniside’s action are significant. It promotes the differentiation of cells and inhibits apoptosis . It also increases the production of antioxidant enzymes such as superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1), reducing oxidative damage . Furthermore, it decreases the levels of inflammatory mediators and inhibits the process of ferroptosis in cells .
Action Environment
The action, efficacy, and stability of 7-O-Methyl morroniside can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound at 4°C and protect it from light . Additionally, the compound’s solubility can be affected by the solvent used . More research is needed to fully understand how other environmental factors might influence the action of 7-O-Methyl morroniside.
Biochemische Analyse
Cellular Effects
7-O-Methyl Morroniside has been shown to have neuroprotective effects in cellular models of Parkinson’s disease by inhibiting oxidative stress and ferroptosis . It also promotes the differentiation and inhibits the apoptosis of MC3T3-E1 cells .
Molecular Mechanism
It has been suggested that it could activate the Nrf2/ARE signaling pathway to increase the antioxidant capacity, thereby inhibiting abnormal lipid metabolism and protecting dopaminergic neurons from ferroptosis in Parkinson’s disease .
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, 7-O-Methyl Morroniside at dosages of 25, 50, and 100 mg/kg was shown to restore impaired motor function and reduce neuronal injury .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 7-O-Methylmorronisid beinhaltet typischerweise die Methylierung von Morronisid. Dieser Prozess kann durch die Verwendung von Methylierungsmitteln wie Methyliodid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) unter kontrollierten Temperaturbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von 7-O-Methylmorronisid beinhaltet häufig die Extraktion aus Cornus officinalis unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird dann durch verschiedene chromatographische Verfahren, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), gereinigt, um die gewünschte Verbindung zu isolieren .
Arten von Reaktionen:
Oxidation: 7-O-Methylmorronisid kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in wässriger Lösung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Thiole oder Amine in Gegenwart einer Base.
Hauptprodukte:
Oxidierte Derivate: Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduzierte Analoga: Verbindungen mit reduzierten funktionellen Gruppen.
Substituierte Produkte: Verbindungen mit neuen funktionellen Gruppen, die die Methoxygruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
7-O-Methylmorronisid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Iridoidglykosiden und deren chemischen Eigenschaften verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen antioxidativen und entzündungshemmenden Wirkungen untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 7-O-Methylmorronisid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reduziert oxidativen Stress durch die Abgabe von Elektronen.
Entzündungshemmende Wirkungen: Es hemmt die Produktion proinflammatorischer Zytokine und Mediatoren, wodurch Entzündungen reduziert werden.
Neuroprotektion: 7-O-Methylmorronisid moduliert Signalwege, die am neuronalen Überleben und an der Apoptose beteiligt sind, und bietet Schutz vor neurotoxischen Schäden.
Ähnliche Verbindungen:
Morronisid: Die Stammverbindung, von der 7-O-Methylmorronisid abgeleitet ist.
Loganin: Ein weiteres Iridoidglykosid mit ähnlichen biologischen Aktivitäten.
Einzigartigkeit: 7-O-Methylmorronisid ist aufgrund seiner spezifischen Methylierung einzigartig, die seine Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Morronisid, erhöht. Diese Modifikation erhöht möglicherweise auch seine therapeutische Wirksamkeit in verschiedenen Anwendungen .
Vergleich Mit ähnlichen Verbindungen
Morroniside: The parent compound from which 7-O-Methyl morroniside is derived.
Loganin: Another iridoid glycoside with similar biological activities.
Cornuside: A compound also extracted from Cornus officinalis with comparable therapeutic properties.
Uniqueness: 7-O-Methyl morroniside is unique due to its specific methylation, which enhances its stability and bioavailability compared to its parent compound, morroniside. This modification also potentially increases its therapeutic efficacy in various applications .
Eigenschaften
IUPAC Name |
methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODPOCIKVLNIL-BSUNYROJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2683756.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2683757.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)
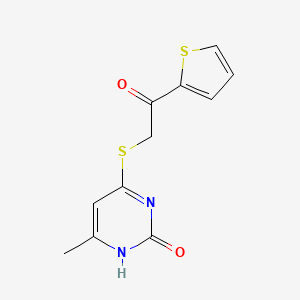
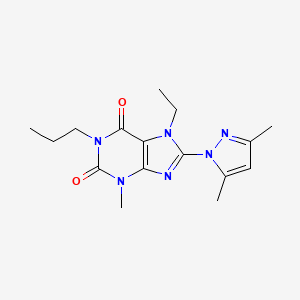
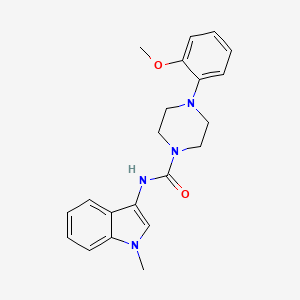
![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)
![N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide](/img/structure/B2683769.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)
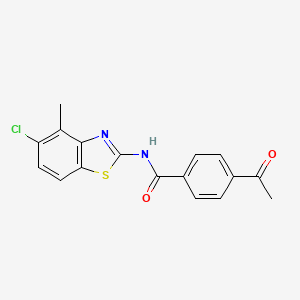
![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

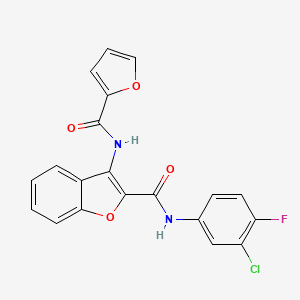
![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2683777.png)
